![molecular formula C17H22ClNO4 B5662663 ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5662663.png)
ethyl 1-[(4-chloro-2-methylphenoxy)acetyl]-4-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-component reactions, such as one-pot reactions combining aldehydes, malonates, and piperidine, to form complex molecules. For instance, a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, was synthesized through a one-pot reaction, demonstrating the versatility of piperidine in organic synthesis (Khan et al., 2013). The process often involves catalytic amounts of substances like piperidine itself or other catalysts to drive the reaction to completion.
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives can be elucidated using X-ray diffraction analysis, revealing the conformation and packing of molecules in crystals. Such studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the molecules' conformation and how they affect the overall structure (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, influenced by their functional groups. For example, the presence of acetylcholinesterase inhibitory activity in certain piperidine derivatives highlights the chemical reactivity and potential applications of these compounds in medicinal chemistry (Sugimoto et al., 1990). These reactions are often characterized by the addition or substitution of functional groups, leading to new compounds with significant biological activities.
properties
IUPAC Name |
ethyl 1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-3-22-17(21)13-6-8-19(9-7-13)16(20)11-23-15-5-4-14(18)10-12(15)2/h4-5,10,13H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDBPPYRAAJEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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